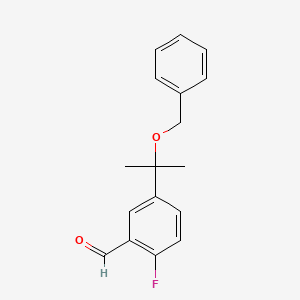

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde

Beschreibung

Chemical Identity and Key Properties

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde (CAS: 2173999-21-6) is a fluorinated aromatic aldehyde with a benzyl ether substituent. Its molecular formula is C₁₆H₁₅FO₂, and its molecular weight is 258.29 g/mol (calculated). The compound features:

- A 2-fluorobenzaldehyde core, with the aldehyde group at the 1-position and fluorine at the 2-position.

- A 2-(benzyloxy)propan-2-yl substituent at the 5-position of the benzene ring, introducing a branched ether moiety.

Applications and Availability This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. According to supplier data, it is listed in Enamine Ltd's Building Blocks Catalogue and is available through at least one specialized supplier .

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-phenylmethoxypropan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,20-12-13-6-4-3-5-7-13)15-8-9-16(18)14(10-15)11-19/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWNFIFWPLLUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions to form the benzyloxy group.

Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

Aldehyde formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group, using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzoic acid.

Reduction: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its reactive aldehyde group.

Wirkmechanismus

The mechanism of action of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparison Points

Functional Group Diversity Aldehyde vs. Pyrimidine Core: The target compound’s aldehyde group (C₁₆H₁₅FO₂) offers nucleophilic addition reactivity, whereas the pyrimidine derivative (C₁₈H₂₁N₃O₆) in is a heterocyclic scaffold with hydrogen-bonding capabilities .

Physicochemical Properties Lipophilicity: The benzyl ether group in the target compound increases logP compared to the methoxy-substituted analogue (C₁₃H₁₀FNO₂), which may enhance blood-brain barrier penetration. Solubility: The pyrimidine derivative (C₁₈H₂₁N₃O₆) exhibits higher aqueous solubility due to polar hydroxy and methoxy groups .

Synthetic Utility The target compound’s benzyl ether can be deprotected under hydrogenolysis, enabling modular synthesis. The methoxy group in C₁₃H₁₀FNO₂ is more stable under basic conditions, limiting its versatility .

Research Implications and Limitations

- Gaps in Data : Detailed crystallographic or spectroscopic data for this compound are absent in the provided evidence, limiting direct comparisons of solid-state behavior.

- Biological Activity: No evidence addresses biological activity, though fluorinated benzaldehydes are often protease inhibitors or kinase modulators.

Biologische Aktivität

5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in various biological research contexts due to its unique structural features and potential therapeutic applications. The compound's molecular structure includes a fluorobenzaldehyde moiety, which is known for its reactivity and ability to interact with biological targets.

- Molecular Formula: C15H15F O2

- Molecular Weight: 248.28 g/mol

- Functional Groups: The presence of a fluorine atom and a benzyloxy group enhances the compound's lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which is crucial in therapeutic contexts such as cancer treatment where blocking enzyme activity can impede tumor growth.

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, which could be a beneficial property of this compound as well.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of the benzyloxy group in enhancing biological activity. Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity against different biological targets.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Benzyloxy | Enhanced potency | Critical for enzyme interaction |

| Fluoro | Increased reactivity | Affects binding affinity |

Case Studies

-

Anticancer Activity:

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent. -

Antimicrobial Efficacy:

In vitro assays revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. -

Anti-inflammatory Potential:

The compound was evaluated for its ability to inhibit pro-inflammatory cytokine production in macrophages, showing a reduction of TNF-alpha levels by approximately 30% at a concentration of 25 µM.

Comparative Studies

Comparative studies with similar compounds have shown that modifications to the structure can lead to improved efficacy against specific diseases. For instance, derivatives with additional hydroxyl groups exhibited enhanced anti-inflammatory properties compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.